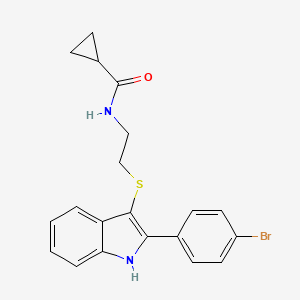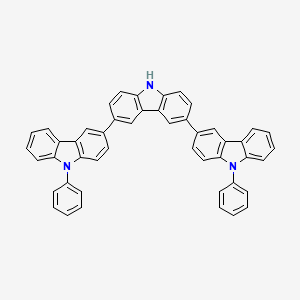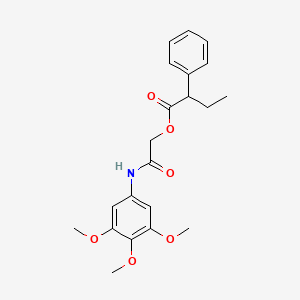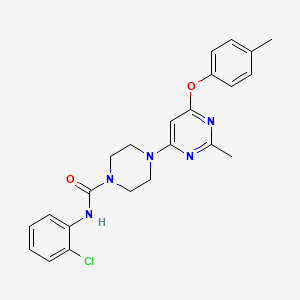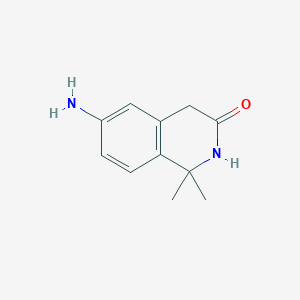
6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-ADIM, is a small molecule found in the body that has been studied for its potential therapeutic use. 6-ADIM is a synthetic compound that is structurally similar to several common drugs and is used in various research applications. 6-ADIM is a unique molecule that has a wide range of potential applications due to its diverse chemical properties.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural elucidation of isoquinoline derivatives, which are closely related to the compound of interest. For instance, studies on tetrahydroisoquinoline alkaloids highlight innovative synthetic routes involving anodic cyanation as a key step, showcasing the potential for developing novel compounds with varied biological activities (Louafi et al., 2010; Louafi et al., 2010). Additionally, the development of 1,4,6,8-tetrahydroquinolines via a one-pot, four-component synthesis demonstrates the efficiency of creating complex molecules in aqueous medium, which could be relevant for the synthesis of related isoquinoline compounds (Siddekha et al., 2014).
Pharmacological Potentials
Isoquinoline derivatives have been evaluated for their pharmacological properties, including anticancer activities and the ability to induce apoptosis. For example, certain isoquinolinequinone–amino acid derivatives have been synthesized and shown to possess cytotoxic activity against human cancer cells, suggesting a potential for therapeutic application in oncology (Valderrama et al., 2016). Another study reported on the discovery of a potent apoptosis inducer and anticancer agent within this class, highlighting the importance of structural modifications for enhancing biological activity (Sirisoma et al., 2009).
Analytical Applications
Isoquinoline derivatives also find applications in analytical chemistry. The derivatization of amine group-containing metabolites with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for liquid chromatography-electrospray ionization-mass spectrometry analysis is one such example, facilitating the identification and quantification of a wide range of biologically significant molecules (Boughton et al., 2011).
properties
IUPAC Name |
6-amino-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUEGWWTRLVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
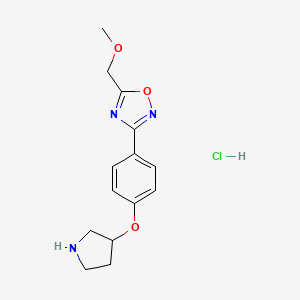
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)
